molecular formula C18H14BrN3O2S B4088993 N-1,3-benzothiazol-2-yl-1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxamide

N-1,3-benzothiazol-2-yl-1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxamide

Cat. No. B4088993
M. Wt: 416.3 g/mol
InChI Key: AGLPRANUXCSKTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-1,3-benzothiazol-2-yl-1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxamide, commonly known as BPTES, is a small molecule inhibitor that selectively targets glutaminase (GLS), an enzyme involved in the metabolic process of glutamine. GLS is overexpressed in various cancer cells, making it a promising target for cancer therapy.

Scientific Research Applications

BPTES has been extensively studied for its potential as a cancer therapeutic agent. N-1,3-benzothiazol-2-yl-1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxamide is upregulated in many cancer cells, and its inhibition by BPTES has been shown to induce apoptosis and inhibit tumor growth in various cancer cell lines, including breast, lung, and prostate cancer. BPTES has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.

Mechanism of Action

BPTES selectively targets N-1,3-benzothiazol-2-yl-1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxamide, which catalyzes the conversion of glutamine to glutamate. Glutamate is a precursor for the synthesis of various metabolites, including nucleotides and amino acids, which are essential for cancer cell proliferation. Inhibition of N-1,3-benzothiazol-2-yl-1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxamide by BPTES leads to a decrease in the levels of these metabolites, resulting in the inhibition of cancer cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
BPTES has been shown to inhibit N-1,3-benzothiazol-2-yl-1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxamide activity in cancer cells, leading to a decrease in glutamate production and a reduction in the levels of downstream metabolites. This results in a decrease in cancer cell proliferation and induction of apoptosis. BPTES has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. However, BPTES has not been shown to have any significant effects on normal cells.

Advantages and Limitations for Lab Experiments

BPTES is a selective inhibitor of N-1,3-benzothiazol-2-yl-1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxamide, making it a promising candidate for cancer therapy. However, BPTES has some limitations in lab experiments. It has poor solubility in aqueous solutions, which can limit its effectiveness in vivo. BPTES is also unstable in solution, which can lead to the formation of inactive byproducts. Additionally, the selectivity of BPTES for N-1,3-benzothiazol-2-yl-1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxamide can be affected by the presence of other enzymes that catalyze similar reactions.

Future Directions

Future research on BPTES should focus on improving its solubility and stability in solution to increase its effectiveness in vivo. Additionally, the selectivity of BPTES for N-1,3-benzothiazol-2-yl-1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxamide can be improved by modifying its chemical structure. Further studies are needed to determine the optimal dosage and administration of BPTES for cancer therapy. BPTES can also be tested in combination with other cancer therapies to improve its effectiveness. Finally, the potential use of BPTES in the treatment of other diseases, such as neurodegenerative disorders, should be explored.

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrN3O2S/c19-12-5-7-13(8-6-12)22-10-11(9-16(22)23)17(24)21-18-20-14-3-1-2-4-15(14)25-18/h1-8,11H,9-10H2,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGLPRANUXCSKTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)Br)C(=O)NC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-1,3-benzothiazol-2-yl-1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxamide
Reactant of Route 2
Reactant of Route 2
N-1,3-benzothiazol-2-yl-1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxamide
Reactant of Route 3
Reactant of Route 3
N-1,3-benzothiazol-2-yl-1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxamide
Reactant of Route 4
N-1,3-benzothiazol-2-yl-1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxamide
Reactant of Route 5
N-1,3-benzothiazol-2-yl-1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxamide
Reactant of Route 6
N-1,3-benzothiazol-2-yl-1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.